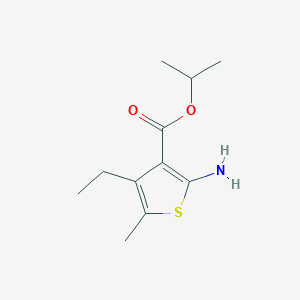

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-5-8-7(4)15-10(12)9(8)11(13)14-6(2)3/h6H,5,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBAKYOLBSFUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Reagents

- Thiophene derivatives : Substituted thiophenes bearing methyl and ethyl groups at the 4- and 5-positions.

- Isopropyl chloroformate or isopropyl cyanoacetate : Used for introducing the isopropyl ester group.

- Elemental sulfur and amines : For ring functionalization and amino group introduction.

- Bases and catalysts : Triethylamine or diethylamine to facilitate reactions.

- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), acetonitrile, or ethanol.

Representative Synthetic Route

A typical synthetic route involves the following steps:

Formation of the thiophene ring with substituents :

A mixture of alkyl ketones (e.g., acetone or ethyl ketones) and cyanoacetate derivatives (e.g., isopropyl cyanoacetate) is reacted with elemental sulfur and a base (e.g., triethylamine) in a polar solvent such as DMF or ethanol. This step forms the thiophene ring with amino and ester functionalities.- Reaction temperature: 50–80 °C

- Reaction time: 3–24 hours

- Monitoring: Thin-layer chromatography (TLC) or HPLC to confirm completion.

Esterification and amino group introduction :

The amino group is introduced at the 2-position via nucleophilic substitution or amination reactions, often facilitated by the presence of amines and controlled pH. The isopropyl ester is formed by reaction with isopropyl chloroformate or by direct esterification of the carboxylic acid intermediate.Purification :

The crude product is purified by column chromatography using silica gel with eluents such as heptane/ethyl acetate mixtures or by recrystallization.- Typical yields: 60–80%

- Purity: >95% after purification.

Alternative One-Pot Synthesis

Some processes employ a one-pot synthesis approach where all reactants (alkyl ketone, isopropyl cyanoacetate, elemental sulfur, and base) are combined at the start, allowing the thiophene ring formation and functionalization to occur sequentially in a single reaction vessel. This method improves efficiency and reduces purification steps.

Industrial Scale Considerations

- Batch production is common, with strict control of temperature, reaction time, and reagent stoichiometry to ensure reproducibility.

- Use of inorganic bases such as sodium bicarbonate or potassium carbonate to precipitate the product as a salt for easier isolation.

- Solvent selection balances solubility and environmental/safety concerns; acetonitrile and THF are preferred polar solvents.

- Purification often involves filtration, washing with acid/base solutions, and drying under controlled temperature.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Thiophene ring formation | Alkyl ketone + isopropyl cyanoacetate + S + base | 50–80 | 3–24 | Polar solvent (DMF, ethanol), stirring |

| Amino group introduction | Amines (e.g., diethylamine) | Ambient to 80 | 2–6 | Controlled pH, nucleophilic substitution |

| Esterification | Isopropyl chloroformate or esterification | 20–50 | 1–4 | May be combined with ring formation |

| Purification | Column chromatography or recrystallization | Room temperature | — | Silica gel, heptane/ethyl acetate eluents |

Research Findings and Analytical Data

- Yields : Reported yields range from 60% to 80% depending on reaction scale and conditions.

- Purity : Achieved purity >95% confirmed by NMR, IR, and LC-MS.

- Spectroscopic characterization :

- IR shows characteristic NH stretching (~3400 cm⁻¹), C=O ester (~1700 cm⁻¹), and C–S vibrations (~1200 cm⁻¹).

- ^1H NMR confirms the presence of amino protons, methyl, ethyl, and isopropyl groups with expected chemical shifts.

- LC-MS confirms molecular ion peak consistent with molecular weight 227.33 g/mol.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Solvent(s) | Temperature Range (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Multi-step synthesis | Alkyl ketone, isopropyl cyanoacetate, S, base, amines | DMF, ethanol, THF | 50–80 | 60–80 | Requires purification steps |

| One-pot synthesis | Same as above, combined in one vessel | DMF, ethanol | 50–80 | 65–75 | More efficient, fewer steps |

| Industrial batch | Same reagents, inorganic base for isolation | Acetonitrile, THF | 20–80 | 70–80 | Scalable, controlled conditions |

Scientific Research Applications

Medicinal Chemistry Applications

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has been investigated for its potential therapeutic effects, particularly as an inhibitor in cancer treatment. Its structure allows it to interact with specific biological targets, leading to the development of novel drugs.

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit the kinesin HSET (KIFC1), which is crucial for cancer cell division. Inhibition of this protein leads to the formation of multipolar spindles in centrosome-amplified cancer cells, ultimately resulting in cell death. This mechanism was demonstrated through high-throughput screening, revealing micromolar inhibitory concentrations and further development into more potent compounds with nanomolar activity against KIFC1 .

Synthesis of Probes for Target Engagement

The compound has also been utilized in creating cellular target engagement probes. These probes are essential for studying protein interactions within living cells and can be tagged with fluorescent markers for visualization. The synthesis process involves linking the compound to various moieties that enhance solubility and target specificity .

Chemical Synthesis and Development

The synthesis of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate has been optimized to improve yield and purity. Processes involving the formation of hydrochloride salts have been developed to facilitate further reactions while minimizing toxic by-products .

Improved Synthetic Methods

Recent patents have outlined improved methods for synthesizing this compound, focusing on reducing the number of reaction steps and avoiding hazardous reagents like potassium cyanide. These methods emphasize the importance of process economy and safety in pharmaceutical manufacturing .

Data Tables

The following table summarizes key findings related to the applications and properties of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate:

Case Study 1: Kinesin Inhibition in Cancer Treatment

A study published in early 2023 demonstrated that derivatives of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate showed significant inhibitory effects on KIFC1, leading to increased apoptosis in cancer cell lines. The research highlighted how structural modifications could enhance potency and selectivity, paving the way for new cancer therapies .

Case Study 2: Synthesis Optimization

Research conducted on the synthesis of this compound revealed a novel approach that reduced reaction time by 50% while maintaining high purity levels (>99%). The method involved using alternative solvents and catalysts that are less harmful than traditional reagents, showcasing a shift towards greener chemistry practices in pharmaceutical development .

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the ester functionality allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Substituent Analysis

The compound’s uniqueness arises from its substitution pattern, which distinguishes it from analogs. Key structural comparisons include:

Table 1: Structural and Physicochemical Comparison of Selected Thiophene Derivatives

Physicochemical Properties

- Solubility : Bulky substituents (e.g., 4-ethyl, 5-methyl) may reduce aqueous solubility relative to analogs with smaller alkyl groups (e.g., methyl or ethyl at C4/C5) .

- Steric Effects : The ethyl group at C4 introduces steric hindrance, which could limit interactions with flat binding pockets compared to planar aromatic substituents (e.g., 4-methoxyphenyl in ) .

Biological Activity

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate is a chemical compound with significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article explores its biological properties, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 227.32 g/mol. It features a thiophene ring, which contributes to its pharmacological properties. The presence of an amino group, ethyl group, and methyl group enhances its reactivity and interaction with biological targets.

Cytochrome P450 Inhibition

Research indicates that isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism, and their modulation can significantly affect the pharmacokinetics of various drugs.

Table 1: Inhibition Potency Against Cytochrome P450 Enzymes

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| CYP1A2 | Competitive | TBD |

| CYP2C19 | Non-competitive | TBD |

(TBD = To Be Determined)

Interaction Studies

Studies have shown that this compound interacts with various biological molecules, influencing enzyme activity and potentially modulating metabolic pathways. The inhibition of cytochrome P450 enzymes suggests that it may alter drug metabolism, which is critical for understanding its therapeutic potential.

Case Study 1: Antiparasitic Activity

In a study focusing on anti-Trypanosoma cruzi activity, derivatives of thiophene compounds were synthesized and evaluated for their cytotoxic effects against the J774 macrophage cell line. The results indicated that certain structural modifications could enhance the activity against T. cruzi, suggesting that isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate could be explored further for its antiparasitic properties .

Table 2: Activity Against T. cruzi

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Benznidazole (control) | 1.17 | Positive Control |

| Isopropyl derivative | TBD | Antiparasitic |

(TBD = To Be Determined)

Synthesis and Applications

Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate can be synthesized through several methods that maintain structural integrity while allowing for efficient production. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Q & A

Q. What are the common synthetic routes for Isopropyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, and how can reaction conditions be optimized for yield?

The Gewald reaction is a widely used method for synthesizing substituted 2-aminothiophene-3-carboxylates. For example, analogous compounds like 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate are synthesized via a three-component reaction involving ketones, cyanoacetates, and elemental sulfur under basic conditions . Optimization strategies include:

- Temperature control : Maintaining 40–60°C to balance reaction rate and side-product formation.

- Catalyst selection : Using morpholine or piperidine as catalysts to enhance cyclization efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) effectively isolates the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

Key characterization methods include:

- NMR spectroscopy :

- ¹H NMR : A singlet at δ 5.8–6.2 ppm for the thiophene C-H proton and a broad peak at δ 4.5–5.5 ppm for the NH₂ group.

- ¹³C NMR : A carbonyl signal at δ 165–170 ppm (ester) and aromatic carbons at δ 110–140 ppm.

- IR spectroscopy : Stretching vibrations at 3300–3400 cm⁻¹ (N-H), 1680–1720 cm⁻¹ (C=O), and 1250–1300 cm⁻¹ (C-O ester).

- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., ~241.3 g/mol) and fragmentation patterns confirming substituent positions .

Q. How should researchers assess the acute toxicity and handling risks of this compound in laboratory settings?

Refer to Safety Data Sheets (SDS) for structurally similar thiophene derivatives, which highlight:

- Skin/eye irritation : Use nitrile gloves and safety goggles during handling.

- Respiratory hazards : Perform reactions in fume hoods with HEPA filters.

- Acute toxicity : LD₅₀ values (oral, rat) for similar compounds range from 300–500 mg/kg, requiring strict dose controls in in vivo studies .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions (e.g., XlogP) and experimental solubility data for this thiophene derivative?

Discrepancies between predicted (e.g., XlogP = 4.0) and observed solubility can arise due to:

- Crystallinity vs. amorphous forms : Use differential scanning calorimetry (DSC) to identify polymorphic states affecting solubility.

- Ionization effects : Perform pH-dependent solubility studies (e.g., shake-flask method) to account for protonation of the amino group.

- Solvent interactions : Compare Hansen solubility parameters (HSPs) with experimental solvents to refine predictive models .

Q. How can X-ray crystallography using SHELX programs elucidate structural ambiguities in substituted thiophene carboxylates?

SHELXL refinement is critical for resolving:

- Disorder in substituents : Use PART and SUMP instructions to model disordered ethyl/methyl groups.

- Hydrogen bonding : Identify NH₂∙∙∙O=C interactions via difference Fourier maps.

- Twinned crystals : Apply TWIN/BASF commands for high-quality data from non-merohedral twins. SHELXE can phase macromolecular analogues, enabling electron density mapping for complex derivatives .

Q. What experimental approaches validate the regiochemical control in multi-substituted thiophene synthesis, particularly for the 4-ethyl and 5-methyl positions?

- Isotopic labeling : Synthesize ¹³C-labeled intermediates to track substituent incorporation via NMR.

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with regioselective halogenation (e.g., 4-Br vs. 5-Br derivatives) to confirm positional fidelity.

- Computational modeling : Compare DFT-calculated transition states (e.g., for cyclization steps) with experimental substituent distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.